(Dimethylamino)(4-methylphenyl)acetic acid hydrochloride
Overview
Description
(Dimethylamino)(4-methylphenyl)acetic acid hydrochloride is a chemical compound with the empirical formula C11H16ClNO2 . It is a solid substance and is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular weight of (Dimethylamino)(4-methylphenyl)acetic acid hydrochloride is 229.70 . The SMILES string representation of the molecule isO=C(O)C(N(C)C)C(C=C1)=CC=C1C.[H]Cl
. Physical And Chemical Properties Analysis
(Dimethylamino)(4-methylphenyl)acetic acid hydrochloride is a solid substance . The compound’s empirical formula is C11H16ClNO2 , and its molecular weight is 229.70 .Scientific Research Applications
Clinical Evaluation and Therapeutic Applications
- Coronary Vasodilators : A study evaluated the clinical effect of a new coronary vasodilator closely related to the chemical structure , highlighting the importance of controlled studies and objective criteria in assessing drug efficacy for angina pectoris (Sandler, 1960).
Toxicology and Safety Studies
- Surfactant Toxicity : Research on the toxicity of surfactants in herbicide formulations containing chloro and methylphenoxy components underscores the potential hazards and the need for detailed toxicological assessments (Hwang et al., 2015).
Pharmacokinetics and Drug Metabolism
- Pharmacokinetics of Novel Agents : Studies on the pharmacokinetics of novel therapeutic agents, such as DMXAA (5,6-dimethylxanthenone-4-acetic acid), which shares the methylated structural feature, provide insights into the absorption, distribution, metabolism, and excretion (ADME) processes of drugs, informing dosing and therapeutic strategies (Jameson et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-(dimethylamino)-2-(4-methylphenyl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-6-9(7-5-8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKDKSWVNCTWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylamino)(4-methylphenyl)acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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